molecular formula C9H7Br B12103181 Benzene, 1-(2-bromoethynyl)-3-methyl- CAS No. 33675-43-3

Benzene, 1-(2-bromoethynyl)-3-methyl-

Katalognummer: B12103181
CAS-Nummer: 33675-43-3
Molekulargewicht: 195.06 g/mol
InChI-Schlüssel: HKFWAINXGQAMMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-(2-bromoethynyl)-3-methyl- is an organic compound with the molecular formula C9H7Br It is a derivative of benzene, where a bromoethynyl group and a methyl group are attached to the benzene ring

Vorbereitungsmethoden

The synthesis of Benzene, 1-(2-bromoethynyl)-3-methyl- can be achieved through a two-step method. The first step involves the bromination of ethynylbenzene to form 1-bromo-2-phenylacetylene. This intermediate is then subjected to further reactions to introduce the methyl group at the desired position on the benzene ring . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Benzene, 1-(2-bromoethynyl)-3-methyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the bromoethynyl group can lead to the formation of ethynyl derivatives. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-(2-bromoethynyl)-3-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural properties.

    Medicine: Research into potential pharmaceutical applications is ongoing, with the compound being investigated for its biological activity.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Wirkmechanismus

The mechanism by which Benzene, 1-(2-bromoethynyl)-3-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromoethynyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. The pathways involved depend on the specific biological context and the nature of the interactions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Benzene, 1-(2-bromoethynyl)-3-methyl- include:

    1-Bromo-2-phenylacetylene: Lacks the methyl group, making it less sterically hindered.

    1-Bromo-2-phenylethyne: Another derivative with similar reactivity but different substitution patterns.

    Phenylethynyl bromide: A simpler compound with only the bromoethynyl group attached to the benzene ring. The uniqueness of Benzene, 1-(2-bromoethynyl)-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Eigenschaften

CAS-Nummer

33675-43-3

Molekularformel

C9H7Br

Molekulargewicht

195.06 g/mol

IUPAC-Name

1-(2-bromoethynyl)-3-methylbenzene

InChI

InChI=1S/C9H7Br/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,1H3

InChI-Schlüssel

HKFWAINXGQAMMO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C#CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.